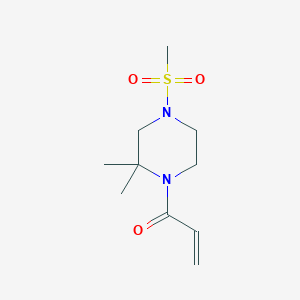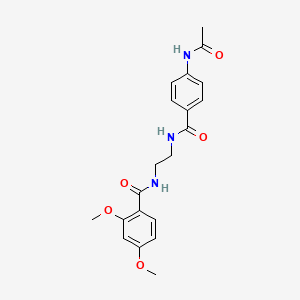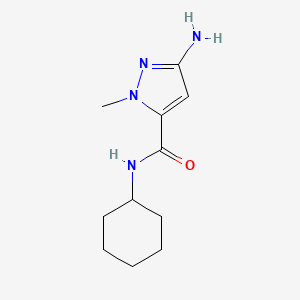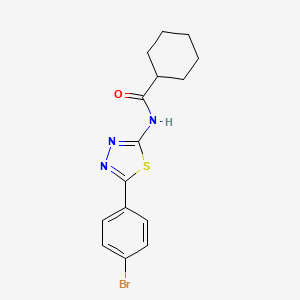![molecular formula C19H22BrN5O3S B2481149 Ethyl 4-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate CAS No. 851809-73-9](/img/structure/B2481149.png)
Ethyl 4-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heterocyclic compounds, especially those containing triazole rings, are of significant interest in medicinal chemistry due to their wide range of biological activities. The triazole ring, a five-membered heterocycle containing three nitrogen atoms, is known for its robustness and versatility in drug design, contributing to compounds' stability and pharmacokinetic properties.
Synthesis Analysis
The synthesis of triazole derivatives often involves multistep chemical reactions, starting with the preparation of precursors such as ester ethoxycarbonylhydrazones, followed by cyclization reactions with primary amines or hydrazines to form the triazole core. For instance, Bektaş et al. (2010) described synthesizing novel 1,2,4-triazole derivatives with antimicrobial activities from various ester ethoxycarbonylhydrazones with primary amines (Bektaş et al., 2010).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by X-ray crystallography and spectroscopic methods, including NMR and IR spectroscopy. These techniques provide detailed information about the compound's molecular geometry, electronic structure, and the nature of its chemical bonds. For example, Karczmarzyk and Malinka (2008) reported on the crystal and molecular structure of analgesic isothiazolopyridines, showing how molecular packing influences the compound's properties (Karczmarzyk & Malinka, 2008).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution, allowing for the introduction of diverse functional groups. These reactions are crucial for modifying the compound's chemical properties and biological activity. For instance, the synthesis of ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate by Gomha et al. (2017) illustrates the complexity and variability of these chemical transformations (Gomha, Muhammad, & Edrees, 2017).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Several studies have focused on the synthesis of 1,2,4-triazole derivatives, which are structurally similar to Ethyl 4-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate, and their antimicrobial activities. For instance, the synthesis of various triazole derivatives and their antimicrobial efficacy against different microorganisms have been reported. These compounds exhibit good to moderate antimicrobial activities, highlighting their potential in addressing microbial resistance (Bektaş et al., 2007) (Demirbaş et al., 2010).
Antihypertensive Potential
Research has been conducted on 1,2,4-triazolo[1,5-alpha]pyrimidines, a class of compounds related to Ethyl 4-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate, assessing their potential as antihypertensive agents. These compounds, including derivatives with morpholine, piperidine, or piperazine moieties, showed promising in vitro and in vivo antihypertensive activity (Bayomi et al., 1999).
Biological Activities of Hybrid Molecules
Studies have also been conducted on ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, structurally related to the compound of interest. These molecules containing various nuclei like 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, and others, have been synthesized and their antimicrobial, antilipase, and antiurease activities have been evaluated, showing promising results in some cases (Başoğlu et al., 2013).
Synthesis and Applications in Medicinal Chemistry
The synthesis and potential applications in medicinal chemistry of compounds structurally similar to Ethyl 4-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate have been explored. These include studies on the synthesis of triazole derivatives and their potential biological activities, including as analgesics and antifungals (Mermer et al., 2018) (Watanabe et al., 1992).
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a variety of targets, including those involved in antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some thiazole derivatives have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been found to have promising neuroprotective and anti-inflammatory properties . For instance, some thiazole derivatives have been found to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
The stability and efficacy of thiazole derivatives can be influenced by factors such as temperature, ph, and the presence of other compounds .
Zukünftige Richtungen
The study indicates that the novel scaffolds of triazole-pyrimidine-based compounds, including this compound, can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Eigenschaften
IUPAC Name |
ethyl 4-[(4-bromophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN5O3S/c1-3-28-19(27)24-10-8-23(9-11-24)15(13-4-6-14(20)7-5-13)16-17(26)25-18(29-16)21-12(2)22-25/h4-7,15,26H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWRGAZDGQDBJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)Br)C3=C(N4C(=NC(=N4)C)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2481066.png)





![4-(4-chlorophenoxy)-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B2481077.png)


![1-(2,6-difluorophenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2481083.png)



